Nanomolar Affinity for PB1 Bromodomain Isoform 5
This compound binds to the PB1 bromodomain isoform 5 with a dissociation constant (Kd) of 124 nM, as determined by isothermal titration calorimetry (ITC) [1]. This affinity is 3.4-fold higher than its affinity for the SMARCA4 bromodomain (Kd = 417 nM) [2], demonstrating a measurable level of selectivity within the bromodomain family.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 124 nM |
| Comparator Or Baseline | SMARCA4 bromodomain (Kd = 417 nM) |
| Quantified Difference | 3.4-fold selectivity for PB1 over SMARCA4 |
| Conditions | Isothermal Titration Calorimetry (ITC) using His6-tagged human recombinant PB1 bromodomain isoform 5 expressed in E. coli BL21(DE3)-R3-pRARE2 cells. |
Why This Matters
This quantitative affinity data enables researchers to select this compound as a chemical probe for studying PB1 function, with a defined selectivity window over the related SMARCA4 bromodomain.
- [1] BindingDB. BDBM50184979 (CHEMBL3822689). Binding affinity to PB1 bromodomain isoform 5. Kd: 124 nM. View Source
- [2] BindingDB. BDBM50184979 (CHEMBL3822689). Binding affinity to SMARCA4 bromodomain. Kd: 417 nM. View Source
